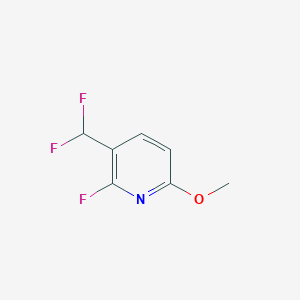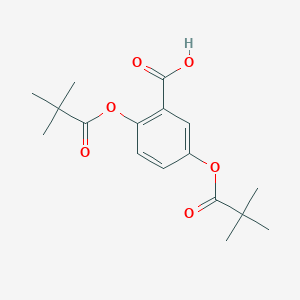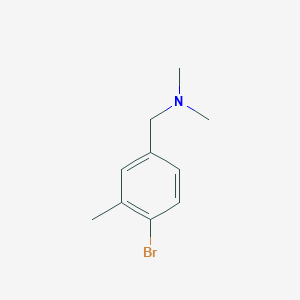
1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a dimethylmethanamine group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-3-methylbenzaldehyde with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a different compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce a variety of substituted phenyl compounds .
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dimethylmethanamine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-methylphenol: Similar in structure but lacks the dimethylmethanamine group.
1-(4-Bromo-3-methylphenyl)ethanone: Contains a carbonyl group instead of the dimethylmethanamine group.
Uniqueness
1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine is unique due to the presence of both the bromine atom and the dimethylmethanamine group, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Propiedades
Fórmula molecular |
C10H14BrN |
|---|---|
Peso molecular |
228.13 g/mol |
Nombre IUPAC |
1-(4-bromo-3-methylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14BrN/c1-8-6-9(7-12(2)3)4-5-10(8)11/h4-6H,7H2,1-3H3 |
Clave InChI |
VJONJTQNAWDLNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CN(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


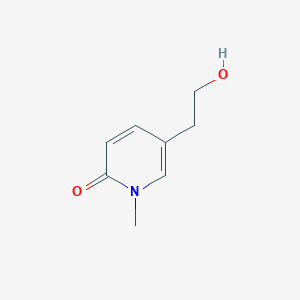
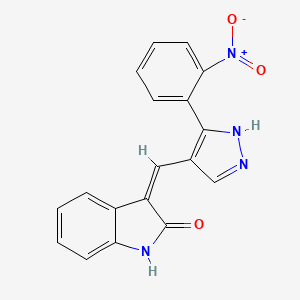
![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)


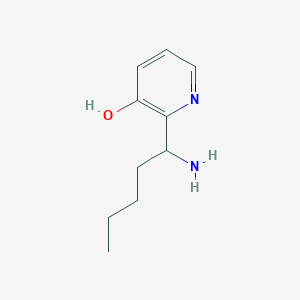
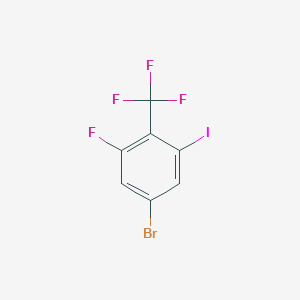
![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
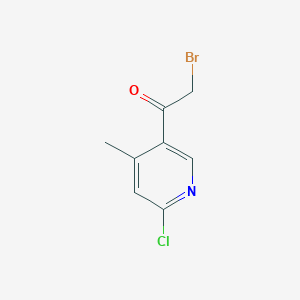
![6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)


